8-Demethyl-8-hydroxy-5-deaza-5-carba-fad

Flavoenzymology Redox biochemistry Mechanistic enzymology

8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD (abbreviated 8-DHDC-FAD) is a synthetic analogue of flavin adenine dinucleotide (FAD) bearing three distinct structural modifications: replacement of N5 by carbon (5-deaza-5-carba), removal of the 8-methyl group (8-demethyl), and substitution with a hydroxyl at position 8 (8-hydroxy). First reported by Manstein, Massey, and co-workers in 1986, this compound—together with its FMN counterpart—was designed as a general probe for determining the absolute stereochemistry of flavin cofactor interactions in enzyme-catalyzed reactions.

Molecular Formula C27H32N8O16P2
Molecular Weight 786.5 g/mol
CAS No. 104324-33-6
Cat. No. B025407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Demethyl-8-hydroxy-5-deaza-5-carba-fad
CAS104324-33-6
Synonyms8-demethyl-8-hydroxy-5-deaza-5-carba-FAD
8-DHDC-FAD
Molecular FormulaC27H32N8O16P2
Molecular Weight786.5 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
InChIInChI=1S/C27H32N8O16P2/c1-10-2-11-3-12-23(32-27(43)33-25(12)42)34(13(11)4-14(10)36)5-15(37)19(39)16(38)6-48-52(44,45)51-53(46,47)49-7-17-20(40)21(41)26(50-17)35-9-31-18-22(28)29-8-30-24(18)35/h2-4,8-9,15-17,19-21,26,37-41H,5-7H2,1H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,32,33,42,43)
InChIKeySTDZKPOWOJIPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD (CAS 104324-33-6): A Multi-Site-Modified Flavin Adenine Dinucleotide Analogue for Mechanistic Flavoenzymology


8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD (abbreviated 8-DHDC-FAD) is a synthetic analogue of flavin adenine dinucleotide (FAD) bearing three distinct structural modifications: replacement of N5 by carbon (5-deaza-5-carba), removal of the 8-methyl group (8-demethyl), and substitution with a hydroxyl at position 8 (8-hydroxy) [1]. First reported by Manstein, Massey, and co-workers in 1986, this compound—together with its FMN counterpart—was designed as a general probe for determining the absolute stereochemistry of flavin cofactor interactions in enzyme-catalyzed reactions [2]. It is catalogued under MeSH Supplementary Concept C050949 and is exclusively a research tool with no clinical or industrial manufacturing applications [1].

Why 5-Deaza-FAD or 8-Hydroxy-FAD Cannot Substitute for 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD in Stereochemical and Mechanistic Studies


This compound is not a generic deazaflavin or a simple 8-substituted flavin; it is a purpose-built, multi-site probe whose three simultaneous modifications act synergistically. The 5-deaza-5-carba replacement restricts the cofactor to obligate two-electron (hydride) chemistry, abolishing the semiquinone radical pathway available to native FAD [1]. The 8-demethyl-8-hydroxy substitution introduces a titratable hydroxyl group (pKa ≈ 4.8) whose ionization state produces distinct spectral signatures exquisitely sensitive to the local protein environment [2]. Critically, the combination of these features enables the stereoselective introduction of an isotopic label followed by transfer-and-analysis across a second enzyme—an experimental strategy that requires all three modifications simultaneously and cannot be executed with 5-deaza-FAD alone, 8-hydroxy-FAD alone, or any single-modification analogue [3]. Procurement of the exact CAS-registered compound is therefore non-negotiable for reproducing published stereochemical assignment protocols.

8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD: Quantitative Head-to-Head Evidence for Differentiated Scientific Utility


Obligate Two-Electron Transfer vs. Native FAD: Redox Potential and Mechanistic Restriction Data

The 5-deaza-5-carba modification restricts this compound to net two-electron (hydride) transfer, in contrast to native FAD which supports both one-electron and two-electron pathways via a stable semiquinone intermediate. For the free riboflavin-level analogue (5-deaza-5-carba-riboflavin), the two-electron midpoint potential Em,7 is −311 mV versus −219 mV for free FAD, a shift of approximately −92 mV that makes the reduced deazaflavin a substantially stronger reducing agent [1]. The one-electron potential (oxidized/semiquinone couple) for 5-deaza-riboflavin is approximately −650 mV, rendering the radical form thermodynamically inaccessible under physiological conditions [1]. This mechanistic restriction has been exploited to distinguish hydride-transfer from radical mechanisms: in UDP-galactopyranose mutase, the enzyme reconstituted with 5-deazaFAD is catalytically inactive, whereas the native FAD- and 1-deazaFAD-reconstituted enzymes retain comparable activity, directly supporting a radical-based catalytic mechanism [2].

Flavoenzymology Redox biochemistry Mechanistic enzymology

Stereochemical Probe: Absolute Re/Si Face Determination Across 13 Flavoenzymes—A Capability Unique to the 8-Demethyl-8-hydroxy-5-deaza-5-carba Scaffold

This compound, together with its FMN analogue, is the only chemical tool that has enabled experimental determination of the absolute stereochemistry (re face versus si face) of flavin-substrate interactions across a broad panel of flavoenzymes. The method relies on stereoselective introduction of a tritium label onto one enzyme, followed by transfer and stereochemical analysis on a second enzyme of known absolute configuration (glutathione reductase as reference, established by X-ray crystallography) [1]. Using this approach, Manstein et al. (1986) determined that glutathione reductase, general acyl-CoA dehydrogenase, mercuric reductase, thioredoxin reductase, p-hydroxybenzoate hydroxylase, melilotate hydroxylase, anthranilate hydroxylase, and glucose oxidase all utilize the re face of the flavin ring [1]. A subsequent study (1988) extended the analysis to D-amino acid oxidase, L-lactate oxidase, D-lactate dehydrogenase, cyclohexanone monooxygenase, and 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, finding that L-lactate oxidase and D-lactate dehydrogenase uniquely use the si face [2]. Neither native FAD nor simple 5-deaza-FAD (lacking the 8-demethyl-8-hydroxy modifications) can support this stereochemical transfer protocol, as all three structural modifications are required for the labeling and transfer strategy [1][2].

Flavin stereochemistry Enzyme mechanism Hydride transfer stereospecificity

Partial Catalytic Competence (52% kcat) in Methylenetetrahydrofolate Reductase vs. Complete Inactivity of 5-Deaza-FAD in Multiple Oxidoreductases

In methylenetetrahydrofolate reductase (MTHFR) from pig liver, replacement of native FAD with 8-demethyl-8-hydroxy-5-deaza-5-carba-FAD yields a holoenzyme that retains 52% of the kcat value observed with native FAD in the NADPH–CH₂-H₄folate oxidoreductase reaction [1]. This stands in marked contrast to the behavior of 5-deaza-FAD (lacking the 8-demethyl-8-hydroxy modifications) in other systems: in human glutathione reductase, 5-deaza-FAD-reconstituted enzyme exhibits no activity above the FAD-free apoenzyme background [2]; in UDP-galactopyranose mutase, 5-deazaFAD-reconstituted enzyme is catalytically inactive [3]; and in p-cresol methylhydroxylase, only traces of activity are observed with 5-deaza-FAD as cofactor [4]. The partial retention of activity with this compound is mechanistically significant because it enabled the simultaneous determination of both stereochemistry and kinetic competence within a single enzyme system [1].

Folate metabolism Cofactor analogue activity Methylenetetrahydrofolate reductase

First Demonstration of Si-Face Pyridine Nucleotide Reactivity in a Flavoprotein: Stereochemical Anomaly Revealed Only by This Analogue

Using 8-demethyl-8-hydroxy-5-deaza-5-carba-FAD hydroquinone (8-OH-5-deazaFADH₂), Sumner and Matthews (1992) demonstrated that MTHFR is the first flavoprotein known to react with pyridine nucleotides on the si face of the flavin ring, in contrast to all previously characterized flavoenzymes—glutathione reductase, acyl-CoA dehydrogenase, mercuric reductase, thioredoxin reductase, p-hydroxybenzoate hydroxylase, melilotate hydroxylase, anthranilate hydroxylase, and glucose oxidase—which use the re face [1]. Tritium from (5S)-[5-³H]-8-OH-5-deazaFADH₂ was incorporated quantitatively into (4S)-[4-³H]NADPH or into the methyl group of CH₃-H₄folate, confirming that both NADP⁺ and CH₂-H₄folate react at the same si face [1]. The observation that both substrates attack the same face is consistent with the bi-bi ping-pong kinetic mechanism previously established for this enzyme and supports a model in which NADP⁺ dissociates before CH₂-H₄folate binds to the reduced enzyme [1].

Flavoprotein stereochemistry Pyridine nucleotide enzymology Hydride transfer

Non-Covalent Binding and Suppressed Covalent Flavinylation vs. Native FAD: Utility for Studying Flavinylation Intermediates

In the p-cresol methylhydroxylase (PCMH) system, native FAD binds noncovalently to apo-PchF and can subsequently be induced to attach covalently via an 8α-O-tyrosyl linkage upon exposure to the cytochrome subunit PchC [1]. In contrast, 5-deaza-5-carba-FAD binds stoichiometrically and noncovalently to apo-PchF but does not undergo covalent flavinylation, as judged by the absence of heme reduction upon mixing with PchC [1]. The redox potential of the noncovalently bound deazaflavin in the PchF[Y384F] mutant was measured as Em,7 = −300 mV, close to the free 5-deaza-FMN value of −278 mV, indicating minimal protein-induced potential modulation [1]. Furthermore, the reduced PchF{5-deaza-FAD}NC complex was not reoxidized by O₂, in sharp contrast to reduced PchF{FAD}NC which reoxidizes within minutes upon air exposure, demonstrating that O₂ reduction by the bound flavin proceeds via one-electron steps that are inaccessible to the 5-deaza analogue [1].

Covalent flavinylation Flavocytochrome assembly p-Cresol methylhydroxylase

8-Hydroxy Substituent Enables Environment-Sensitive Spectral Probing of Flavin Microenvironment During Catalysis

The 8-hydroxy substituent (pKa ≈ 4.8 in 8-hydroxy-FAD) exists predominantly in its anionic form under neutral pH conditions, and the spectral characteristics of this anionic form are highly sensitive to the local protein environment [1]. This property has been exploited in 8-hydroxy-FAD (an analogue sharing the 8-hydroxy feature but lacking the 5-deaza modification) to detect flavin movement during catalysis in p-hydroxybenzoate hydroxylase; the spectral sensitivity of the anionic 8-hydroxyflavin serves as a built-in reporter of changes in the flavin's dielectric environment [1]. The 8-demethyl-8-hydroxy-5-deaza-5-carba-FAD compound inherits this environmental sensitivity while adding the obligate two-electron restriction and the stereochemical probe capability. The combined modifications thus produce a single compound that simultaneously reports on flavin environment (via 8-hydroxy spectral shifts), restricts redox chemistry to hydride transfer (via 5-deaza), and enables stereochemical assignment (via the full scaffold) [2][3].

Flavin spectroscopy Active-site probe Conformational dynamics

8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD: Research Application Scenarios Driven by Quantitative Differentiation Evidence


Absolute Stereochemical Assignment of Novel or Uncharacterized Flavoenzymes Using the Two-Enzyme Transfer Protocol

For laboratories characterizing a newly discovered flavoenzyme, this compound—together with glutathione reductase as the stereochemical reference—provides the only experimentally validated protocol for determining whether the enzyme delivers hydride to the re or si face of the flavin ring. The method requires reconstitution of the target apoenzyme with 8-demethyl-8-hydroxy-5-deaza-5-carba-FMN or -FAD, stereoselective introduction of a tritium label at the C5 position, and transfer of the label to glutathione reductase for stereochemical readout [1]. This protocol has been successfully applied to 13 flavoenzymes spanning FAD- and FMN-dependent families and enzymes following both carbanion and hydride-transfer mechanisms [2]. Procurement of the exact CAS 104324-33-6 compound is essential, as the stereochemical outcome depends on all three structural modifications working in concert [1].

Discriminating Hydride-Transfer from Radical Mechanisms in Flavoprotein-Catalyzed Redox Reactions

When the catalytic mechanism of a flavoenzyme is ambiguous—specifically, whether electron transfer proceeds via a hydride (two-electron) or a radical (one-electron) pathway—this compound provides a decisive test. The 5-deaza-5-carba modification raises the one-electron potential to approximately −650 mV, making the semiquinone radical thermodynamically inaccessible, thereby restricting the cofactor to obligate two-electron chemistry [1]. If an enzyme reconstituted with this analogue retains catalytic activity, a hydride mechanism is supported; if activity is abolished, a radical mechanism is implicated, as demonstrated with UDP-galactopyranose mutase (inactive with 5-deazaFAD, active with native FAD and 1-deazaFAD) [2]. This experimental design has been validated across multiple enzyme systems including glutathione reductase [3], ferric reductase YqjH [4], and p-cresol methylhydroxylase [1].

Trapping and Characterizing Noncovalent Flavin–Protein Intermediates in Covalent Flavoenzyme Assembly

For researchers studying covalent flavinylation mechanisms, this compound offers the ability to arrest the flavinylation process at the noncovalent intermediate stage. In the PCMH model system, native FAD progresses rapidly from noncovalent binding to covalent 8α-O-tyrosyl attachment upon association with the cytochrome subunit PchC, making the noncovalent intermediate difficult to isolate [1]. Substitution with 5-deaza-5-carba-FAD prevents covalent bond formation entirely while preserving stoichiometric, high-affinity noncovalent binding, enabling spectroscopic and thermodynamic characterization of the pre-flavinylation complex (Em,7 = −300 mV) [1]. The additional 8-hydroxy substituent provides spectral sensitivity to changes in the flavin's local environment during PchC binding, allowing correlation of structural perturbations with redox potential shifts [1].

Multi-Modal Single-Analogue Reconstitution for Integrated Mechanistic Studies on a Single Protein Preparation

Laboratories with limited protein yields or challenging expression systems benefit from this compound's unique ability to deliver three independent mechanistic readouts from a single reconstitution: (i) stereochemical face assignment via isotopic labeling [1]; (ii) hydride vs. radical mechanism discrimination via the two-electron restriction [2]; and (iii) active-site environmental sensing via the 8-hydroxy spectral probe [3]. This contrasts with protocols requiring separate syntheses of 5-deaza-FAD for mechanism discrimination, 8-hydroxy-FAD for environmental probing, and an additional strategy for stereochemistry—each demanding independent protein preparations. The 52% residual catalytic activity observed in MTHFR further means that kinetic characterization need not be sacrificed for mechanistic information [4].

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